molecular formula C9H7N3O3S B2910655 N-(4-nitrobenzo[d]thiazol-5-yl)acetamide CAS No. 1421585-84-3

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2910655
CAS No.: 1421585-84-3
M. Wt: 237.23
InChI Key: DJHLTTYKRLLXKW-UHFFFAOYSA-N
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Description

“N-(4-nitrobenzo[d]thiazol-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it is known that similar compounds can inhibit the growth of cells by stopping the division when the cells complete a division cycle before another DNA synthesis phase starts .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Advantages and Limitations for Lab Experiments

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide has several advantages and limitations for laboratory experiments. One advantage is its high solubility in water, which makes it easy to use in aqueous solutions. Additionally, it has a high molar extinction coefficient, which makes it a useful fluorescent probe. However, the compound is sensitive to light and can undergo photodegradation, which can affect the accuracy of the results. Additionally, the compound has a short half-life in vivo, which limits its potential applications in medicine.

Future Directions

There are several future directions for the study of N-(4-nitrobenzo[d]thiazol-5-yl)acetamide. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, the compound can be modified to improve its stability and bioavailability in vivo. Another direction is the investigation of the compound's potential applications in agriculture and environmental science, such as its use as a pesticide or herbicide. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine.

Synthesis Methods

The synthesis of N-(4-nitrobenzo[d]thiazol-5-yl)acetamide involves the reaction of 4-nitrobenzo[d]thiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. Additionally, it has been used to study the interaction of enzymes with substrates and inhibitors. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.

Properties

IUPAC Name

N-(4-nitro-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c1-5(13)11-6-2-3-7-8(10-4-16-7)9(6)12(14)15/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHLTTYKRLLXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)SC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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